2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide
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Overview
Description
2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide: is a chemical compound with a unique structure that includes an oxazole ring and a hydrobromide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide typically involves the reaction of 2-methylpropan-2-ol with an appropriate oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrobromic acid, to facilitate the formation of the hydrobromide salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazoles .
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially modulating their activity. The hydrobromide group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole
- 2-[2-(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrochloride
- 2-[2-(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;acetate
Uniqueness
2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide is unique due to its specific hydrobromide group, which can influence its chemical properties and biological activity. This makes it distinct from other similar compounds that may have different counterions or functional groups .
Properties
CAS No. |
828272-18-0 |
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Molecular Formula |
C7H14BrNO2 |
Molecular Weight |
224.10 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide |
InChI |
InChI=1S/C7H13NO2.BrH/c1-7(2,3)10-6-8-4-5-9-6;/h4-5H2,1-3H3;1H |
InChI Key |
KXXMCGGLALIYPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NCCO1.Br |
Origin of Product |
United States |
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